(S)-1-(4-Methoxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(4-Methoxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline is a chiral compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of the methoxybenzyl group and the octahydroisoquinoline core makes this compound interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Methoxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzyl chloride and 2-methyl-1,2,3,4-tetrahydroisoquinoline.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. Common solvents include dichloromethane or toluene.
Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) or other hydrogenation catalysts are used to facilitate the hydrogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for monitoring reaction conditions and product isolation is common to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the isoquinoline ring, converting it to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the isoquinoline ring and the methoxybenzyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of catalysts like Pd/C is typical.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH3) are used.
Major Products
The major products formed from these reactions include:
- Oxidized derivatives such as 4-methoxybenzaldehyde.
- Reduced derivatives with additional hydrogen atoms.
- Substituted isoquinolines with various functional groups.
Scientific Research Applications
(S)-1-(4-Methoxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-1-(4-Methoxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline involves its interaction with specific molecular targets such as enzymes and receptors. The methoxybenzyl group can enhance the compound’s binding affinity to these targets, while the isoquinoline core can modulate its activity. Pathways involved may include neurotransmitter regulation and signal transduction.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline: Lacks the methoxy group, resulting in different chemical and biological properties.
1-(4-Hydroxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline: The hydroxy group can lead to different reactivity and interactions.
1-(4-Methylbenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline: The methyl group affects the compound’s steric and electronic properties.
Uniqueness
(S)-1-(4-Methoxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline is unique due to the presence of the methoxy group, which can influence its reactivity, binding affinity, and overall biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
89614-56-2 |
---|---|
Molecular Formula |
C18H25NO |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
(1S)-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4,5,6,7,8-hexahydro-1H-isoquinoline |
InChI |
InChI=1S/C18H25NO/c1-19-12-11-15-5-3-4-6-17(15)18(19)13-14-7-9-16(20-2)10-8-14/h7-10,18H,3-6,11-13H2,1-2H3/t18-/m0/s1 |
InChI Key |
CRXXSGLBECOUQH-SFHVURJKSA-N |
Isomeric SMILES |
CN1CCC2=C([C@@H]1CC3=CC=C(C=C3)OC)CCCC2 |
Canonical SMILES |
CN1CCC2=C(C1CC3=CC=C(C=C3)OC)CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.